N-cyclopropylbenzo[d]thiazole-2-sulfonamide
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Overview
Description
N-cyclopropylbenzo[d]thiazole-2-sulfonamide is a heterocyclic compound that features a benzothiazole ring fused with a sulfonamide group and a cyclopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylbenzo[d]thiazole-2-sulfonamide typically involves the reaction of benzothiazole derivatives with sulfonamide precursors. One common method includes the cyclization of 2-aminobenzenethiol with cyclopropylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylbenzo[d]thiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-cyclopropylbenzo[d]thiazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopropylbenzo[d]thiazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-sulfonamide share structural similarities.
Sulfonamides: Compounds such as sulfanilamide and sulfathiazole are related due to the presence of the sulfonamide group
Uniqueness
N-cyclopropylbenzo[d]thiazole-2-sulfonamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2O2S2 |
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Molecular Weight |
254.3 g/mol |
IUPAC Name |
N-cyclopropyl-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S2/c13-16(14,12-7-5-6-7)10-11-8-3-1-2-4-9(8)15-10/h1-4,7,12H,5-6H2 |
InChI Key |
UQPQZWZQBLAFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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